N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
Overview
Description
N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2 and a molecular weight of 312.84 . This compound is known for its unique structure, which includes a piperidine moiety, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzamide with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride can be compared with other similar compounds, such as:
N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide: The non-hydrochloride form of the compound.
4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide: A structurally similar compound with slight variations in the substituents.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and stability due to the presence of the hydrochloride group.
Properties
IUPAC Name |
4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13;/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPTYLAINHXDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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